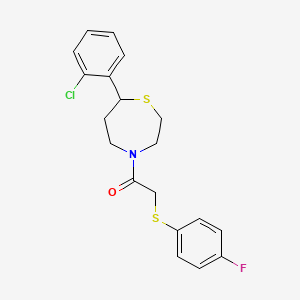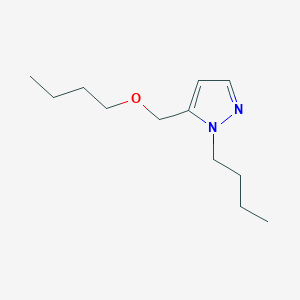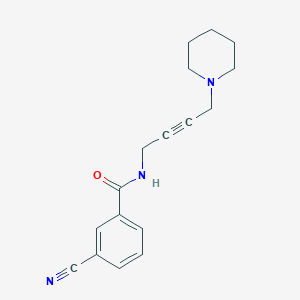
3-cyano-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
- Application : 3-cyano-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide has been identified as a potent and selective RORC2 inverse agonist. It demonstrates good metabolic stability, oral bioavailability, and the ability to reduce IL-17 levels and skin inflammation in preclinical animal models .
- Application : 3-cyano-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide has been explored as a potential NLRP3 binder, contributing to the search for new chemical scaffolds with anti-inflammatory properties .
- Application : This compound has shown promise for the therapy of diabetes and related diseases in predominantly carnivorous mammals like cats or dogs .
Autoimmune Diseases and Inflammation
NLRP3 Inflammasome Modulation
Diabetes Therapy
Chemoselective Reagent for Amines
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of the compound 3-cyano-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide is the nuclear hormone receptor retinoic acid receptor-related orphan C2 (RORC2, also known as RORγt) . RORC2 is a promising target for the treatment of autoimmune diseases .
Mode of Action
3-cyano-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide acts as an inverse agonist of the RORC2 receptor . It binds to RORC2 with high affinity, inhibiting the production of IL-17, a key pro-inflammatory cytokine . It also shows selectivity against the related RORA and RORB receptor isoforms .
Biochemical Pathways
The interaction of 3-cyano-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide with RORC2 affects the IL-17 production pathway . IL-17 is a pro-inflammatory cytokine that plays a crucial role in autoimmune diseases. By inhibiting IL-17 production, the compound can potentially alleviate the symptoms of these diseases .
Pharmacokinetics
The compound 3-cyano-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide demonstrates good metabolic stability and oral bioavailability . This means that the compound can be effectively absorbed and utilized by the body when administered orally .
Result of Action
The molecular and cellular effects of 3-cyano-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide’s action include the reduction of IL-17 levels and the alleviation of skin inflammation in a preclinical in vivo animal model . This suggests that the compound could potentially be used to treat autoimmune diseases characterized by overproduction of IL-17 .
properties
IUPAC Name |
3-cyano-N-(4-piperidin-1-ylbut-2-ynyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c18-14-15-7-6-8-16(13-15)17(21)19-9-2-5-12-20-10-3-1-4-11-20/h6-8,13H,1,3-4,9-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPZPHSBIAKNPEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC#CCNC(=O)C2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyano-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

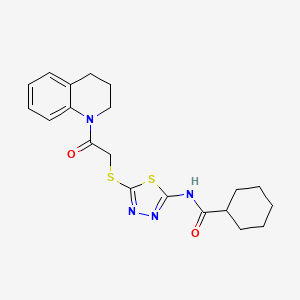
![2,2,2-Trifluoro-1-[1-[4-(trifluoromethyl)phenyl]triazol-4-yl]ethanone](/img/structure/B2571295.png)
![((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone](/img/structure/B2571296.png)
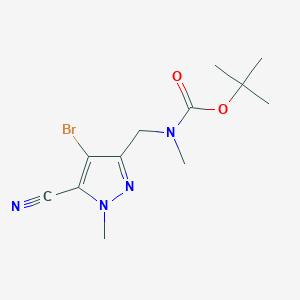
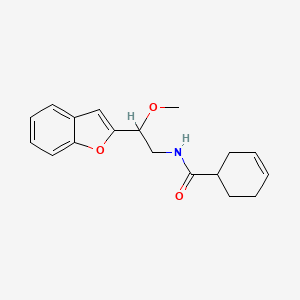
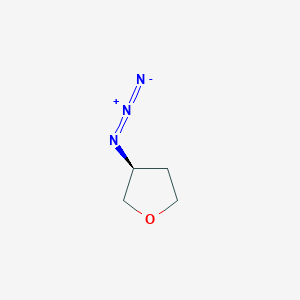

![6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid;hydrochloride](/img/structure/B2571306.png)
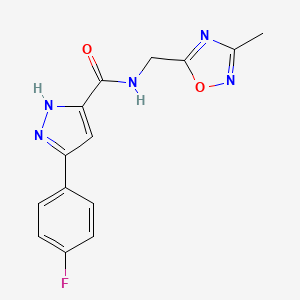
![(E)-3-((4-chlorophenyl)sulfonyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2571310.png)
![2-[(Trichloroacetyl)amino]benzoic acid](/img/structure/B2571311.png)

